molecular formula C16H19N3O3S B2534924 N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396683-79-6

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2534924
CAS No.: 1396683-79-6
M. Wt: 333.41
InChI Key: TUDDLLUCNODHIA-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chroman ring, a thiadiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.

    Coupling of the Chroman and Thiadiazole Rings: The chroman and thiadiazole rings are coupled using a suitable linker, such as a methylene group, through a condensation reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of chromanone or chromanaldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide: Shares the chroman ring but differs in the sulfonamide group.

    N-((4-hydroxychroman-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    N-((4-hydroxychroman-4-yl)methyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-5-12-14(23-19-18-12)15(20)17-10-16(21)8-9-22-13-7-4-3-6-11(13)16/h3-4,6-7,21H,2,5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDDLLUCNODHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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